N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(2-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.11575802 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action: MLS000110123, also known as Escitalopram, is a selective serotonin re-uptake inhibitor (SSRI) primarily targeting the serotonin transporter (SERT) in the brain . It is used to restore serotonergic function in the treatment of depression and anxiety .
Mode of Action: Escitalopram works by inhibiting the reuptake of serotonin, a neurotransmitter, in the brain, thereby increasing its availability in the synaptic cleft and enhancing serotonergic neurotransmission . This leads to mood elevation and alleviation of depressive and anxious symptoms .
Biochemical Pathways: The primary biochemical pathway affected by Escitalopram is the serotonergic pathway. By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing the transmission of signals between neurons .
Pharmacokinetics: The pharmacokinetic properties of Escitalopram include good oral bioavailability and a half-life sufficient to allow for once-daily dosing . It is metabolized in the liver and excreted in the urine .
Result of Action: The increased serotonergic neurotransmission resulting from the action of Escitalopram leads to improved mood and reduced symptoms of depression and anxiety .
Action Environment: The action of Escitalopram can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism and hence the efficacy of the drug . Additionally, the drug’s stability and efficacy can be affected by factors such as temperature and pH .
References
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-13-7-3-2-6-12(13)10-18-17(19)16-11-21-14-8-4-5-9-15(14)22-16/h2-9,16H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVTGJWIUJBGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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